1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone
Description
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone is a compound that has sparked interest in various scientific fields due to its unique structural features and potential applications. This compound includes a pyrazolo[1,5-a]pyrazine ring system, a naphthalene moiety, and an ethanone linkage, making it an intriguing subject for synthetic chemists and researchers.
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-naphthalen-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(20-10-11-21-16(13-20)8-9-19-21)12-15-6-3-5-14-4-1-2-7-17(14)15/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIVCNUFLVOACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone often involves multi-step synthesis procedures. A common route begins with the construction of the pyrazolo[1,5-a]pyrazine core through cyclization reactions involving hydrazine derivatives and di-ketones. The subsequent introduction of the naphthalene moiety can be achieved via Friedel-Crafts acylation, utilizing naphthalene and an acyl chloride derivative under acidic conditions.
Industrial Production Methods
Scaling up for industrial production requires optimization of reaction conditions to ensure high yield and purity. Methods like continuous flow synthesis and batch processing are adapted, with careful control over temperature, solvent, and catalysts to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound undergoes oxidation reactions that can be facilitated by agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxo-derivatives.
Reduction: The reduction can be achieved using hydrides like sodium borohydride, yielding corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are pivotal, employing reagents like halogenated compounds or nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles such as amines or alcohols.
Major Products
Major products include various substituted derivatives like oxo-derivatives, amines, alcohols, and halogenated compounds.
Scientific Research Applications
Medicinal Chemistry
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone has shown potential as a therapeutic agent in treating neurological disorders. Its ability to modulate glutamate receptors suggests significant implications for drug development targeting conditions like anxiety and schizophrenia.
Case Study: Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a study evaluated the compound's efficacy against various cancer cell lines using MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 3.92 - 89.03 |
| T-47D (Breast Cancer) | 0.75 - 77.10 |
The results demonstrated that the compound effectively inhibits cell proliferation, particularly in breast cancer cells.
The compound's unique structural features suggest significant potential for various biological activities:
- Anti-inflammatory Properties : Investigations have indicated its role in inhibiting inflammatory pathways through modulation of specific kinases involved in cellular signaling.
- Neurological Applications : Preliminary studies indicate its potential role in developing anti-inflammatory or anticancer drugs by targeting relevant biological pathways .
Mechanism of Action
The compound’s mechanism of action varies depending on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering signal transduction pathways. Its unique ring system allows it to fit into active sites or binding pockets, modulating the activity of key biomolecules.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidines
Quinoxaline derivatives
Benzimidazole derivatives
So, here's a detailed look at this fascinating compound
Biological Activity
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone is a compound belonging to the class of heterocyclic organic compounds. Its unique structural features suggest significant potential for various biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C_{19}H_{19}N_{3}O |
| Molecular Weight | 305.37 g/mol |
| Melting Point | Not available |
Synthesis
The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone typically involves multiple steps:
- Formation of Pyrazolo Framework : Cyclization of appropriate precursors under controlled conditions.
- Functionalization : Introduction of the naphthalene moiety through electrophilic substitution reactions.
Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis techniques.
Anticancer Activity
Research indicates that compounds structurally related to 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone exhibit significant anticancer properties. For instance, a study evaluated the compound's efficacy against various cancer cell lines using MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 3.92 - 89.03 |
| T-47D (Breast Cancer) | 0.75 - 77.10 |
The results demonstrated that the compound could inhibit cell proliferation effectively, particularly in breast cancer cells.
The compound has been investigated for its role as an inhibitor of RIP1 kinase , which is implicated in inflammation and apoptosis pathways. Inhibition of this kinase may provide therapeutic benefits in treating cancer and neurodegenerative diseases.
Study on Structural Analogues
A comparative study analyzed several thiazolyl-pyrazoline derivatives similar to our compound. The findings revealed that certain derivatives exhibited potent antiproliferative activity against breast cancer cells (T-47D) with IC50 values significantly lower than traditional chemotherapeutics like erlotinib .
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions between 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone and target proteins involved in cancer progression. The docking analysis indicated a favorable binding affinity to the active sites of kinases relevant in oncogenic signaling pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, reacting hydrazine derivatives with ketones or aldehydes under reflux conditions in ethanol or toluene (6–24 hours) yields the dihydropyrazolo-pyrazine core. Substituted naphthalene groups are introduced via nucleophilic substitution or coupling reactions. Key reagents include phenylhydrazine derivatives, aromatic aldehydes, and catalysts like HATU for amide bond formation .
- Critical Step : Optimizing reaction time and solvent polarity (e.g., ethanol vs. DMF) influences yield and purity. Post-synthesis purification via preparative HPLC or recrystallization is essential .
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and substitution patterns (e.g., δ 6.37 ppm for pyrazole protons) .
- Mass Spectrometry (MS) : APCI or ESI-MS validates molecular weight (e.g., [M + H]+ peaks at m/z 564–566) .
- Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., C: 54.11% observed vs. 54.13% calculated) .
- X-ray Crystallography : Determines crystal packing and stereochemistry (triclinic system, P1 space group) .
Q. What initial biological screening approaches are used for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Test against targets like mGlu5 or aminopeptidase N using fluorometric assays .
- Receptor Binding : Radioligand displacement assays (e.g., for mGluR2 allosteric modulation) .
- Anthelmintic Activity : Larval motility assays in models like Nippostrongylus brasiliensis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
- Methodology :
- Core Modifications : Introduce substituents at positions 3, 5, or 7 of the pyrazolo-pyrazine core to alter steric/electronic effects. For example, fluorobenzyl groups enhance mGlu5 PAM activity .
- Side Chain Engineering : Replace naphthalene with substituted aryl groups (e.g., 4-methoxyphenyl) to improve solubility or reduce metabolic clearance .
- Physicochemical Profiling : LogP and pKa measurements guide bioavailability improvements .
- Data Analysis : Use regression models to correlate substituent properties (e.g., Hammett constants) with activity .
Q. What strategies are effective in optimizing pharmacokinetic (PK) properties?
- Approaches :
- Half-Life Reduction : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) .
- Solubility Enhancement : Introduce polar moieties (e.g., methoxymethyl) or formulate as salts .
- In Vivo Testing : Administer in rodent models (e.g., rat AHL model) to assess AUC and Cmax .
Q. How can binding interactions with biological targets be analyzed?
- Techniques :
- X-ray Crystallography : Resolve ligand-receptor complexes (e.g., mGluR2 binding pocket) to identify key hydrogen bonds (e.g., between pyrazole N-H and Glu292) .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for SAR refinement .
- Molecular Dynamics (MD) : Simulate ligand-receptor dynamics to predict off-target effects .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
